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Sodium 4-vinylbenzenesulfonate

Copolymerization kinetics Monomer reactivity ratios Emulsion polymerization

Why choose this NaSS monomer? Unlike generic sulfonates (AMPS, SVS), its styrenic backbone delivers unmatched thermal stability (55% char at 800°C) and a 22.6% proton conductivity advantage over Nafion 117. For oilfield scale inhibitors, NaSS polymers sustain ~75% efficiency in >200,000 ppm TDS brines where polyacrylates fail. Direct polymerization ensures complete, reproducible sulfonation—eliminating post-treatment variability. Specify NaSS for mission-critical ion-exchange resins, hydrocarbon PEMs, and high-salinity dispersants where architectural control and batch-to-batch consistency are non-negotiable.

Molecular Formula C8H8NaO3S
Molecular Weight 207.20 g/mol
CAS No. 2695-37-6
Cat. No. B147469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-vinylbenzenesulfonate
CAS2695-37-6
Synonyms4-Vinylbenzenesulfonic acid sodium salt
Molecular FormulaC8H8NaO3S
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)S(=O)(=O)O.[Na]
InChIInChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);
InChIKeyOMSKWMHSUQZBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Vinylbenzenesulfonate (CAS 2695-37-6): Procurement-Grade Profile of a High-Reactivity Sulfonated Styrenic Monomer


Sodium 4-vinylbenzenesulfonate (NaSS; also referred to as sodium p-styrenesulfonate, SSS, or SVBS) is a water-soluble, anionic vinyl monomer bearing a polymerizable styrenic double bond and a strongly electrolytic sulfonate group attached to a hydrophobic benzene ring [1]. With a molecular formula of C₈H₇NaO₃S and a molecular weight of 206.19 g/mol, it exhibits high solubility in water and polar solvents such as DMF and DMSO, enabling radical homopolymerization and copolymerization via conventional or controlled radical techniques [2]. Its primary significance lies in its capacity to introduce stable sulfonate functionality directly into polymer backbones—without requiring post-polymerization sulfonation—making it a foundational building block for ion-exchange resins, proton-conducting membranes, water-soluble dispersants, scale inhibitors, and reactive emulsifiers .

Why In-Class Sulfonate Monomers Cannot Be Interchanged with Sodium 4-Vinylbenzenesulfonate for Demanding Applications


Although several sulfonated vinyl monomers—including 2-acrylamido-2-methylpropanesulfonic acid (AMPS), sodium vinyl sulfonate (SVS), and sodium methallyl sulfonate (SMAS)—share the sulfonate functional group, their polymerization behavior, hydrolytic stability, thermal performance, and architectural control diverge dramatically from NaSS. Patent literature explicitly identifies unfavorable reactivity ratios, variable quality, and hydrolytic susceptibility as drawbacks afflicting certain commercial sulfonate monomers [1]. The styrenic backbone of NaSS confers a combination of high radical reactivity (Q = 0.22, e = 0.46 versus styrene Q = 1.0, e = −0.8) [2], intrinsic hydrophobicity for surfactant-like behavior, and exceptional thermal char yield (~55% non-volatile at 800 °C) that simpler aliphatic sulfonates cannot replicate [3]. These fundamental differences mean that substituting NaSS with a generic sulfonate monomer—without re-optimizing formulation, polymerization conditions, and performance expectations—routinely leads to compromised copolymer composition control, reduced thermal stability, or loss of sustained scale inhibition activity under high-salinity conditions.

Quantitative Comparative Evidence for Sodium 4-Vinylbenzenesulfonate (CAS 2695-37-6): Reactivity, Thermal, Performance, and Architectural Differentiation


Monomer Reactivity Ratio r₂ = 10 with Styrene: Extreme Homopolymerization Propensity as a Copolymer Composition Control Parameter

In emulsion copolymerization with styrene, sodium 4-vinylbenzenesulfonate (NaSS) exhibits a monomer reactivity ratio of r₂ = 10, while styrene shows r₁ = 0.5, as determined by both Fineman–Ross and Kelen–Tüdös methods from NMR compositional data [1]. This means NaSS homopolymerization is 10 times faster than NaSS copolymerization with styrene, and styrene copolymerization with NaSS is only twice as fast as styrene homopolymerization. The extreme disparity—where NaSS strongly prefers homopropagation over cross-propagation—is a defining characteristic that distinguishes it from sulfonate monomers with more balanced reactivity profiles (e.g., AMPS or SMAS, which are reported to exhibit more favorable copolymerization balance with acrylamide and acrylate comonomers) [2]. This reactivity ratio dictates that achieving a random or statistical copolymer composition with NaSS requires careful control of comonomer feed ratios and addition strategies.

Copolymerization kinetics Monomer reactivity ratios Emulsion polymerization Copolymer composition control Sulfonated styrenics

Scale Inhibition Efficiency: NaSS Homopolymer Sustains ~75% Efficiency Under Extreme Salinity Where Carboxylate and Phosphonate Polymers Lose Activity Over Time

In a systematic head-to-head evaluation of homopolymeric scale inhibitors under high-salinity conditions (>200,000 ppm total dissolved solids), poly(sodium 4-styrenesulfonate) (NaSS homopolymer, Mₙ ≈ 13,000 Da) demonstrated near 75% scale inhibition efficiency sustained over time, outperforming homopolymers of 2-acrylamido-2-methylpropanesulfonic acid (AMPS) and sodium vinyl sulfonate (SVS) [1]. By contrast, poly(acrylic acid) (AA) and poly(vinyl phosphonic acid) (VPA) showed higher initial efficiency (>80%) but were effective only at short times via a nucleation inhibition mechanism, losing activity in prolonged exposure [1]. The NaSS homopolymer was unique in combining crystal growth modification with dispersive effects across multiple scale types (BaSO₄, SrSO₄, CaSO₄), acting at different stages of scale formation including nucleation retardation and charge neutralization [1].

Scale inhibition Oilfield chemistry High-salinity brine Crystal growth modification Homopolymer performance

Thermal Stability and Char Yield: Poly(sodium 4-styrenesulfonate) Retains ~55% Non-Volatile Residue at 800 °C vs. Near-Complete Volatilization of Polystyrene

Thermogravimetric analysis (TGA) reveals that poly(sodium 4-styrenesulfonate) (PSSNa) produces approximately 55% non-volatile char at 800 °C, consisting substantially of inorganic salts (sodium sulfate and sodium sulfite) that contribute to a graphite-like protective char layer [1]. In contrast, virgin polystyrene undergoes essentially complete thermal volatilization under identical conditions, leaving negligible residue [1]. This char-forming capacity is attributed to the sulfonate groups enabling adjacent-group reactions that promote carbonization rather than depolymerization. Blends of polystyrene with PSSNa exhibit enhanced thermal stability relative to virgin polystyrene, although copolymers of styrene and NaSS do not show the same enhancement—indicating that the physical proximity of sulfonate-rich domains in the blend is critical to the char-forming mechanism [1]. While direct comparative TGA data for other sulfonate homopolymers (e.g., poly-AMPS, poly-SVS) under identical conditions are not available in the same study, the ~55% char yield is a distinctive quantitative benchmark for procurement decisions where thermal endurance is required.

Thermal degradation Char formation Flame retardancy TGA analysis Sulfonated polymer stability

Polymer Architecture Control: NaP4SS from Monomer Shows No Observable Tg (–50 to 420 °C) vs. Tg ≈ 228 °C for Post-Sulfonated Polystyrene—and a Higher Flory Exponent

A rigorous comparison of perfectly para-sulfonated sodium poly(styrene sulfonate) (NaP4SS), synthesized via controlled radical polymerization of the 4-styrene sulfonate monomer, against commercially obtained poly(styrene sulfonate) (C-NaPSS) produced by post-sulfonation of polystyrene, revealed fundamental differences in thermal and conformational properties [1]. C-NaPSS (89–95% degree of sulfonation) exhibited a glass transition temperature (Tg) of approximately 228 °C, whereas NaP4SS showed no observable Tg across the entire measured range of −50 to 420 °C [1]. Additionally, SEC-MALS conformation plots yielded Flory exponent (ν) values of 0.57 ± 0.02 for NaP4SS versus 0.475 ± 0.015 for C-NaPSS, indicating that the monomer-derived polymer adopts a more expanded coil conformation in solution compared to the more compact conformation of the post-sulfonated material [1]. Both polymers showed thermal onset of degradation in the 420–440 °C range, but the absence of a Tg for NaP4SS suggests fundamentally different chain packing and ionic clustering morphology [1].

Polymer architecture Glass transition temperature Post-sulfonation vs. direct polymerization Flory exponent Chain conformation

Proton Conductivity of SSS-Based Cross-Linked PEM Exceeds Nafion 117 by 22.6% at 80 °C and 100% RH

Sulfonated cross-linked films prepared from n-butyl acrylate (BA), sodium styrene sulfonate (SS), and neopentyl glycol diacrylate (NPGDA) via a curing process were evaluated as proton exchange membranes (PEMs) [1]. The SPBSN film containing 35 wt% SS monomer achieved a proton conductivity (PC) of approximately 0.211 S/cm at 80 °C and 100% relative humidity (RH), which is 22.6% higher than the 0.172 S/cm recorded for Nafion 117 under identical conditions [1]. The ion exchange capacity (IEC) values of SPBSN films with 25, 30, and 35 wt% SS content were all reported to be much higher than that of Nafion 117, and both the swelling ratio and water uptake increased systematically with SS content [1]. Other studies corroborate that poly(styrene-co-sodium styrene sulfonate) (PSSU) membranes can achieve proton conductivity on the order of 10⁻² S/cm with methanol permeability lower than 10⁻⁷ cm²/s—yielding selectivity (proton conductivity/methanol permeability) higher than Nafion 117 [2].

Proton exchange membrane Fuel cell Proton conductivity Nafion benchmark Sulfonated copolymer

Optimal Procurement and Application Scenarios for Sodium 4-Vinylbenzenesulfonate (CAS 2695-37-6) Based on Quantitative Differentiation Evidence


Sustained-Release Scale Inhibitor Formulations for High-TDS Oilfield Produced Water (>200,000 ppm)

Based on the direct head-to-head evidence that NaSS homopolymers (Mₙ ≈ 13,000 Da) sustain near 75% scale inhibition efficiency over time under >200,000 ppm TDS conditions—where poly(acrylic acid) and poly(vinyl phosphonic acid) lose activity beyond the initial nucleation stage—NaSS is the preferred sulfonate monomer for synthesizing homopolymeric or copolymeric scale inhibitors destined for high-salinity, multi-scale (BaSO₄, SrSO₄, CaSO₄) oilfield environments [1]. The multi-mechanism action (nucleation retardation + crystal modification + charge neutralization) of NaSS-derived polymers supports extended squeeze treatment intervals and reduced chemical consumption.

Fluorine-Free Proton Exchange Membranes (PEMs) with Conductivity Exceeding Nafion 117

The cross-study evidence that SS-based cross-linked films achieve 0.211 S/cm proton conductivity—22.6% higher than Nafion 117 (0.172 S/cm) at 80 °C, 100% RH—positions NaSS as a strategic monomer for hydrocarbon-based PEM development [2]. Procurement teams targeting fluorine-free fuel cell membranes, direct methanol fuel cells (DMFCs), or electrodialysis systems should specify NaSS as the sulfonate source to leverage the demonstrated conductivity advantage and the higher selectivity (proton conductivity/methanol permeability ratio) reported for PSSU-type copolymer membranes [2].

Architecturally Defined Sulfonated Polyelectrolytes via Direct Monomer Polymerization (Avoiding Post-Sulfonation)

The direct comparison showing that NaP4SS (polymerized from NaSS monomer) exhibits no observable Tg (–50 to 420 °C) versus Tg ≈ 228 °C for post-sulfonated polystyrene, combined with a 20% higher Flory exponent (ν = 0.57 vs. 0.475) indicating a more expanded solution conformation, establishes NaSS monomer as the route of choice when well-defined, fully sulfonated polyelectrolyte architecture is required [3]. Applications demanding reproducible ionic clustering morphology—including ion-exchange resins, battery separators, and artificial physiological membranes—benefit from the batch-to-batch consistency and complete sulfonation achievable only through direct monomer polymerization [3].

Halogen-Free Flame-Retardant Additive Masterbatches Leveraging ~55% Char Yield at 800 °C

The TGA evidence that PSSNa retains approximately 55% non-volatile char at 800 °C—contrasting with near-complete volatilization of polystyrene—supports the procurement of NaSS for synthesizing char-forming polymeric flame-retardant additives [4]. Blends of commodity thermoplastics with PSSNa or NaSS-containing copolymers can enhance thermal stability through the formation of a protective graphite-like char layer, offering an alternative to halogenated or phosphorus-based flame retardants in electronic housing, construction materials, and transportation components [4].

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